An In-depth Technical Guide on 1,2-O-Dilinoleoyl-3-O-Beta-D-Galactopyranosyl-rac-glycerol
An In-depth Technical Guide on 1,2-O-Dilinoleoyl-3-O-Beta-D-Galactopyranosyl-rac-glycerol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-O-Dilinoleoyl-3-O-Beta-D-Galactopyranosyl-rac-glycerol is a specific type of monogalactosyldiacylglycerol (B12364196) (MGDG), a class of glycolipids. While this exact racemic compound is not extensively documented in scientific literature, its constituent components and structurally similar molecules are well-researched. This guide provides a comprehensive overview based on available data for closely related MGDGs, focusing on their chemical properties, biological significance, and the experimental methodologies used for their study.
MGDGs are primary components of photosynthetic membranes in plants and some bacteria, playing a crucial role in the structure and function of chloroplasts.[1][2] They are characterized by a glycerol (B35011) backbone, with two fatty acid chains esterified at the sn-1 and sn-2 positions, and a single galactose unit attached at the sn-3 position. The specific compound of interest features two linoleic acid chains, which are polyunsaturated omega-6 fatty acids.
Recent research has highlighted the potential of MGDGs in drug development due to their anti-inflammatory and anti-tumor activities.[1]
Chemical and Physical Properties
While specific data for the racemic mixture is limited, the properties can be inferred from similar MGDGs. The presence of two unsaturated linoleic acid chains will influence its physical state, likely rendering it as an oil or a substance with a low melting point at room temperature.
Table 1: Physicochemical Properties of Related Monogalactosyldiacylglycerols
| Property | Value | Source |
| Molecular Formula | C45H78O10 | [] |
| Molecular Weight | 779.109 g/mol | [] |
| Solubility | Soluble in organic solvents like DMSO, ethanol, and chloroform (B151607). Low water solubility. | [4] |
Biological Significance and Signaling Pathways
MGDGs are integral to the biogenesis and stability of thylakoid membranes within chloroplasts.[2][5] Beyond their structural role, they are precursors for the synthesis of digalactosyldiacylglycerol (B1163852) (DGDG) and are involved in plant responses to environmental stress, such as phosphate (B84403) limitation.[6][7]
The fatty acid composition of MGDGs is critical to their biological function. Linoleic acid, an essential fatty acid, can be a substrate for the synthesis of jasmonic acid, a key signaling molecule in plant defense and development.[8]
MGDG Synthesis Pathways
In plants, MGDG synthesis occurs in the chloroplast envelope via two main pathways: the prokaryotic and eukaryotic pathways.[8] These pathways differ in the origin of the diacylglycerol (DAG) precursor.
Caption: Simplified overview of MGDG and DGDG biosynthesis pathways in plant chloroplasts.
Experimental Protocols
Extraction of MGDG from Plant Material
A common method for extracting lipids, including MGDGs, from plant tissues is a modified Bligh-Dyer method.
Protocol:
-
Homogenize fresh plant tissue (e.g., spinach leaves) in a chloroform:methanol:water (1:2:0.8, v/v/v) mixture.
-
After a brief incubation, add an equal volume of chloroform and water to induce phase separation.
-
Centrifuge the mixture to separate the layers. The lower chloroform phase will contain the total lipid extract.
-
Collect the chloroform phase and dry it under a stream of nitrogen.
-
The dried lipid extract can be stored at -20°C for further analysis.
Analysis of MGDG by Mass Spectrometry
Electrospray ionization mass spectrometry (ESI-MS) is a powerful technique for the detailed analysis of MGDG molecular species.
Protocol:
-
Re-dissolve the dried lipid extract in a suitable solvent for ESI-MS, such as chloroform:methanol (1:1, v/v) with a small amount of an ionizing agent (e.g., sodium acetate).
-
Infuse the sample directly into the mass spectrometer or inject it onto a liquid chromatography column for separation prior to MS analysis.
-
Acquire mass spectra in positive ion mode. MGDG species will be detected as their sodiated or protonated adducts.
-
Perform tandem MS (MS/MS) to fragment the parent ions and identify the specific fatty acid chains at the sn-1 and sn-2 positions.
Caption: General workflow for the analysis of MGDG species by ESI-MS.
Chemical Synthesis of MGDGs
The chemical synthesis of specific MGDG molecules allows for the production of pure compounds for biological testing. A general synthetic route is outlined below.
Protocol Overview:
-
Preparation of a protected glycerol derivative: Start with a commercially available glycerol derivative with protecting groups at the sn-1 and sn-2 positions, leaving the sn-3 hydroxyl group free.
-
Glycosylation: React the protected glycerol with a protected galactose donor (e.g., a galactose trichloroacetimidate) in the presence of a Lewis acid catalyst to form the beta-glycosidic linkage.
-
Deprotection: Remove the protecting groups from the glycerol backbone.
-
Acylation: Esterify the free hydroxyl groups at the sn-1 and sn-2 positions with linoleic acid using a suitable coupling agent (e.g., DCC/DMAP).
-
Final Deprotection: Remove the protecting groups from the galactose moiety to yield the final MGDG product.
-
Purification: Purify the final compound using column chromatography.
Quantitative Data
Table 2: Abundance of MGDG in Chloroplast Membranes
| Organism | Membrane | MGDG Content (% of total lipid) | DGDG Content (% of total lipid) | Source |
| Higher Plants | Thylakoid | ~50-56% | ~29-30% | [6][9] |
Conclusion
1,2-O-Dilinoleoyl-3-O-Beta-D-Galactopyranosyl-rac-glycerol belongs to the vital class of monogalactosyldiacylglycerols. While detailed information on this specific racemic compound is scarce, a wealth of knowledge exists for structurally similar MGDGs. These lipids are fundamental to the architecture and function of photosynthetic membranes and are increasingly recognized for their potential bioactive properties. The experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to extract, analyze, and synthesize these promising molecules for further investigation. Further research into the specific biological activities of MGDGs with defined fatty acid compositions, such as the dilinoleoyl variant, is warranted to unlock their full therapeutic potential.
References
- 1. Galactolipid - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 4. 1,2-O-Dilinoleoyl-3-O-Beta-D-Galactopyranosylracglycerol | bioactive compound | CAS# 111187-15-6 | InvivoChem [invivochem.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Monogalactosyldiacylglycerol synthesis in the outer envelope membrane of chloroplasts is required for enhanced growth under sucrose supplementation [frontiersin.org]
- 7. frontiersin.org [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. avantiresearch.com [avantiresearch.com]
